molecular formula C23H17N3O2 B11170165 N-(4-carbamoylphenyl)-2-phenylquinoline-4-carboxamide

N-(4-carbamoylphenyl)-2-phenylquinoline-4-carboxamide

Cat. No.: B11170165
M. Wt: 367.4 g/mol
InChI Key: XXCUZYLSDLYCSI-UHFFFAOYSA-N
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Description

This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with a phenyl group and a carbamoylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-carbamoylphenyl)-2-phenylquinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the quinoline core followed by the introduction of the phenyl and carbamoylphenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity.

For example, the synthesis might start with the preparation of the quinoline core through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, would be considered to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(4-carbamoylphenyl)-2-phenylquinoline-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce amine derivatives. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-carbamoylphenyl)-2-phenylquinoline-4-carboxamide would depend on its specific application. In a biological context, the compound might interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site, preventing the enzyme from catalyzing its reaction. Alternatively, it could act as an agonist or antagonist at a receptor, modulating the receptor’s signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4-carbamoylphenyl)-2-phenylquinoline-4-carboxamide include other quinoline derivatives, such as:

    4-amino-N-(4-carbamoylphenyl)benzamide: An intermediate in the production of Pigment Yellow 181.

    N-(4-carbamoylphenyl)-8-cyclopropyl-7-(naphthalen-1-ylmethyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyridine-3-carboxamide: A compound with potential antiviral activity against SARS-CoV-2.

Uniqueness

This compound is unique due to its specific substitution pattern on the quinoline core. This unique structure can confer distinct chemical and biological properties, making it valuable for specific applications where other quinoline derivatives might not be as effective.

Properties

Molecular Formula

C23H17N3O2

Molecular Weight

367.4 g/mol

IUPAC Name

N-(4-carbamoylphenyl)-2-phenylquinoline-4-carboxamide

InChI

InChI=1S/C23H17N3O2/c24-22(27)16-10-12-17(13-11-16)25-23(28)19-14-21(15-6-2-1-3-7-15)26-20-9-5-4-8-18(19)20/h1-14H,(H2,24,27)(H,25,28)

InChI Key

XXCUZYLSDLYCSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C=C4)C(=O)N

Origin of Product

United States

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